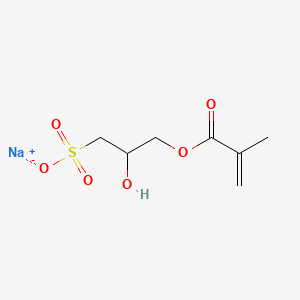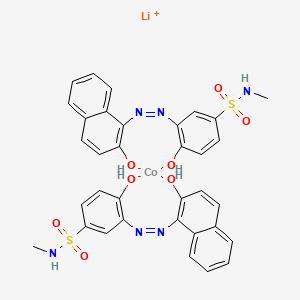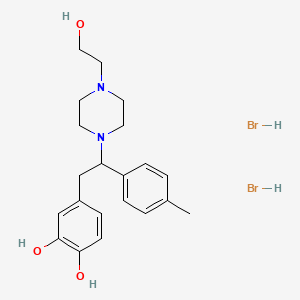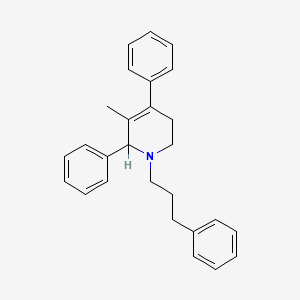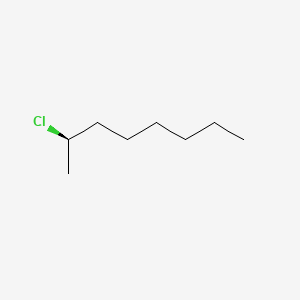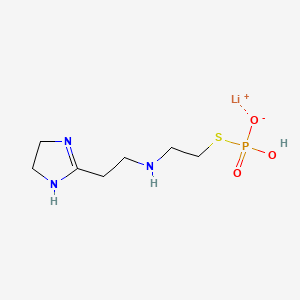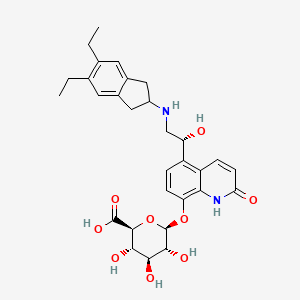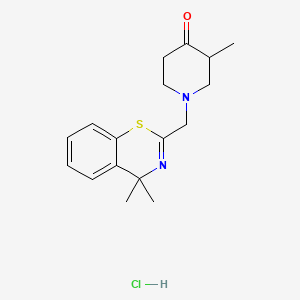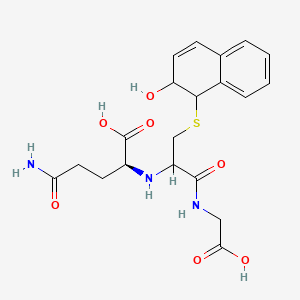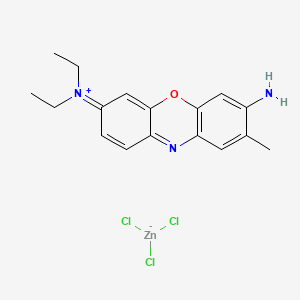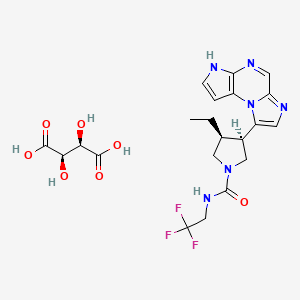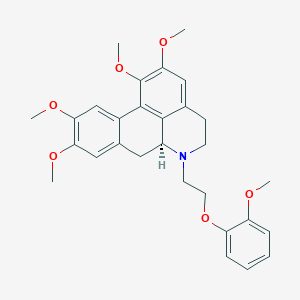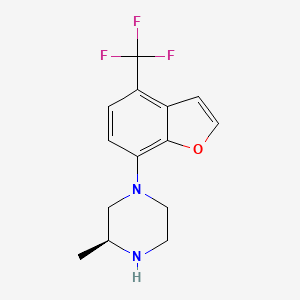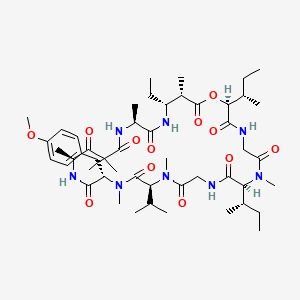
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The synthetic route typically starts with the preparation of individual amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and specific requirements.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in various diseases.
Industry: It may have applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Cyclo(L-alanyl-(2S,3R)-3-amino-2-methylpentanoyl-(2S,3S)-2-hydroxy-3-methylpentanoylglycyl-N-methyl-L-isoleucylglycyl-N-methyl-L-valyl-N,O-dimethyl-L-tyrosyl-(4S)-4-amino-2,2-dimethyl-3-oxopentanoyl) can be compared with other cyclic peptides, such as:
Cyclo(L-alanyl-L-valyl-L-tyrosyl): A simpler cyclic peptide with fewer amino acids.
Cyclo(L-alanyl-L-leucyl-L-tyrosyl): Another cyclic peptide with a different amino acid composition
Properties
CAS No. |
83712-17-8 |
|---|---|
Molecular Formula |
C50H80N8O12 |
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(2S,8S,14S,17S,20S,25S,28R,29S)-2,8-bis[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-28(6)40-45(64)51-25-37(59)57(14)39(27(4)5)47(66)56(13)36(24-33-20-22-34(69-16)23-21-33)44(63)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(19-3)30(8)48(67)70-41(29(7)18-2)46(65)52-26-38(60)58(40)15/h20-23,27-32,35-36,39-41H,17-19,24-26H2,1-16H3,(H,51,64)(H,52,65)(H,53,63)(H,54,68)(H,55,62)/t28-,29-,30-,31-,32-,35+,36-,39-,40-,41-/m0/s1 |
InChI Key |
KDZUJZSBNBCYEK-URQIXXPJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)[C@@H](C)CC)C)[C@@H](C)CC)C |
Canonical SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)C(C)CC)C)C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


